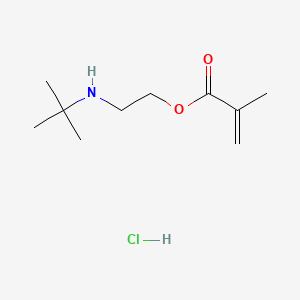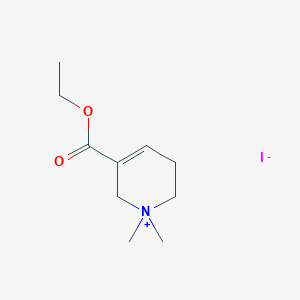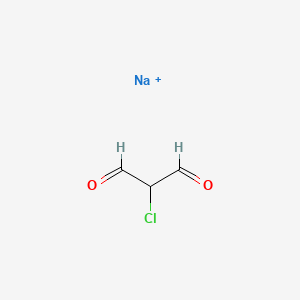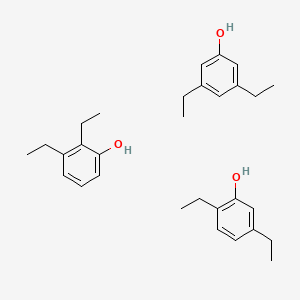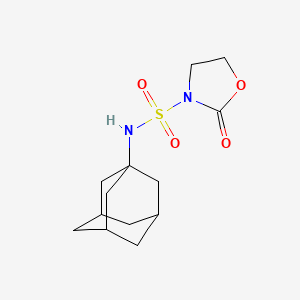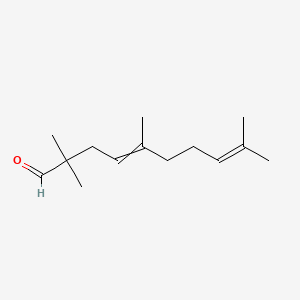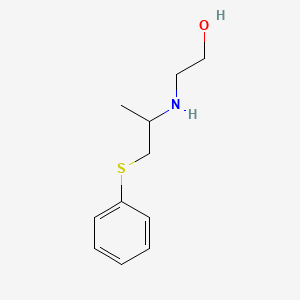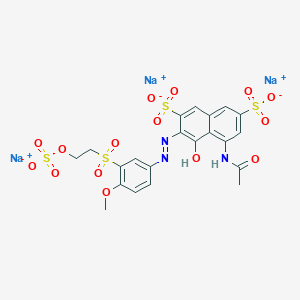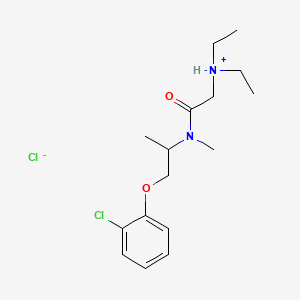
N-(1-(o-Chlorophenoxy)-2-propyl)-2-(diethylamino)-N-methylacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a chlorophenoxy group, a propan-2-yl-methylamino group, and a diethylazanium chloride moiety. Its unique chemical properties make it valuable in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with epichlorohydrin to form 2-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with methylamine to yield 2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethanol. Finally, the compound is quaternized with diethylamine and hydrochloric acid to produce the desired [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is employed in various catalytic reactions.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays and drug development.
Medicine
In medicine, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is investigated for its potential therapeutic properties. It is studied for its effects on cellular pathways and its ability to modulate biological processes.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and modulating cellular pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-trimethylazanium chloride
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-dimethylazanium chloride
Uniqueness
Compared to similar compounds, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride exhibits unique properties due to the presence of the diethylazanium chloride moiety. This structural feature enhances its solubility and reactivity, making it more versatile in various applications.
Propriétés
Numéro CAS |
102585-43-3 |
|---|---|
Formule moléculaire |
C16H26Cl2N2O2 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H25ClN2O2.ClH/c1-5-19(6-2)11-16(20)18(4)13(3)12-21-15-10-8-7-9-14(15)17;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
Clé InChI |
CTPNAMKZKVMVNZ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)N(C)C(C)COC1=CC=CC=C1Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




